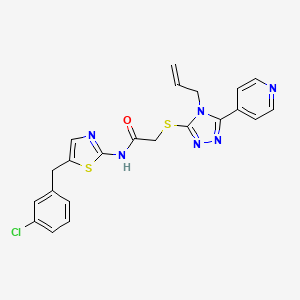![molecular formula C11H15NO2 B2692165 trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol CAS No. 2413365-17-8](/img/structure/B2692165.png)
trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is characterized by the presence of a cyclopentan-1-ol moiety linked to a 6-methylpyridin-3-yloxy group in a trans configuration
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with specific biological targets makes it valuable in the investigation of cellular processes and signaling pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol typically involves the reaction of 6-methyl-3-pyridinol with trans-2-chlorocyclopentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentanol moiety. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or cyclopentanol derivatives.
Mecanismo De Acción
The mechanism of action of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- trans-2-[(6-Chloropyridin-3-yl)oxy]cyclopentan-1-ol
- trans-2-[(6-Fluoropyridin-3-yl)oxy]cyclopentan-1-ol
- trans-2-[(6-Methoxypyridin-3-yl)oxy]cyclopentan-1-ol
Comparison: Compared to its analogs, trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol exhibits unique properties due to the presence of the methyl group on the pyridine ring. This methyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
(1R,2R)-2-(6-methylpyridin-3-yl)oxycyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)14-11-4-2-3-10(11)13/h5-7,10-11,13H,2-4H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCODYYTPACVRP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)
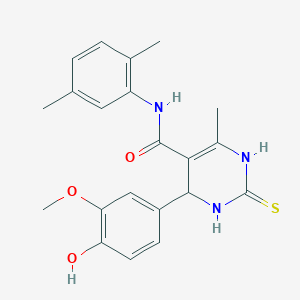
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)
![6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride](/img/structure/B2692088.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2692089.png)
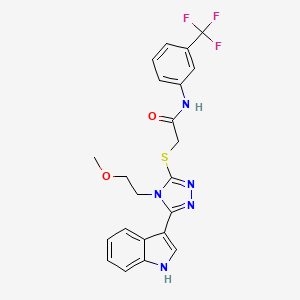
![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)
![3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2692098.png)
![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)
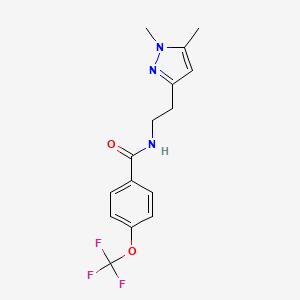
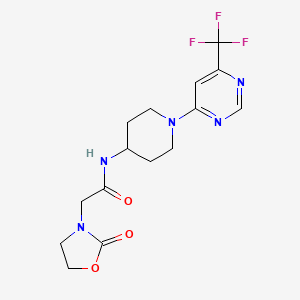
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)
